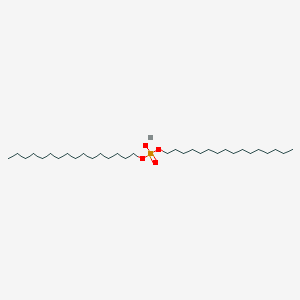
5-Iodo-pyridin-3-ylamine
Overview
Description
5-Iodo-pyridin-3-ylamine: is a heterocyclic organic compound that belongs to the class of iodopyridines. It is characterized by the presence of an iodine atom at the fifth position and an amino group at the third position of the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common method for synthesizing 5-Iodo-pyridin-3-ylamine involves the Suzuki cross-coupling reaction.
Direct Iodination: Another method involves the direct iodination of 3-aminopyridine.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-pyridin-3-ylamine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group in this compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: This compound is also known to participate in various coupling reactions, including Suzuki, Sonogashira, and Heck couplings, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki and other coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Resulting from nucleophilic substitution.
Nitro and Amino Derivatives: From oxidation and reduction reactions.
Complex Heterocycles: From various coupling reactions .
Scientific Research Applications
Chemistry: 5-Iodo-pyridin-3-ylamine is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it valuable in the development of new chemical entities .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Industry: This compound is used in the production of advanced materials, including polymers and dyes. Its unique properties make it suitable for use in electronic and photonic devices .
Mechanism of Action
The mechanism of action of 5-Iodo-pyridin-3-ylamine involves its interaction with various molecular targets. The iodine atom and amino group confer unique electronic properties, allowing it to act as both a nucleophile and an electrophile in chemical reactions. This dual reactivity enables it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with a chlorine atom instead of an amino group at the fourth position.
3-Amino-4-iodopyridine: Similar but with the iodine atom at the fourth position instead of the fifth.
2-Bromo-5-iodopyridin-3-amine: Similar but with a bromine atom at the second position.
Uniqueness: 5-Iodo-pyridin-3-ylamine is unique due to the specific positioning of the iodine and amino groups, which imparts distinct reactivity and electronic properties. This makes it particularly useful in the synthesis of complex heterocyclic compounds and in various industrial applications .
Properties
IUPAC Name |
5-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHANXLXORNRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640079 | |
| Record name | 5-Iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-66-6 | |
| Record name | 5-Iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-pyridin-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















